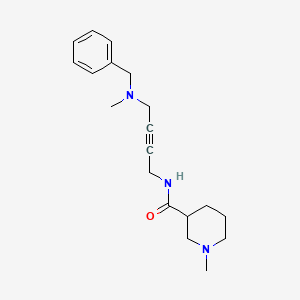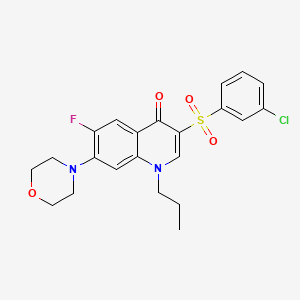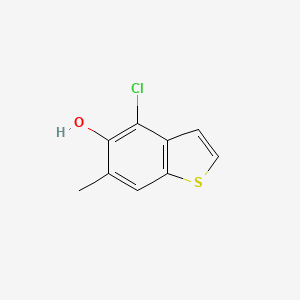![molecular formula C21H20ClN3O3S B2728574 N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 932489-78-6](/img/structure/B2728574.png)
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chloroacetamide Derivatives and Their Applications
Chloroacetamide derivatives, such as the compound , have been extensively studied for their diverse applications in scientific research, particularly in the fields of agriculture and pharmaceuticals. For instance, chloroacetamides like alachlor and metazachlor have been utilized as selective herbicides, showing efficacy in controlling annual grasses and broad-leaved weeds across various crops (Weisshaar & Böger, 1989). Similarly, novel derivatives have been synthesized for potential anti-inflammatory applications, indicating the chemical flexibility and utility of chloroacetamide compounds in developing new therapeutic agents (Sunder & Maleraju, 2013).
Molecular Structure and Activity
The molecular structure of chloroacetamide derivatives plays a crucial role in their activity and applications. For example, the crystal structure of a related capsaicinoid compound, showcasing the importance of molecular conformation in determining its analgesic properties, provides insights into how slight modifications in the chloroacetamide backbone can lead to significant changes in biological activity (Park et al., 1995). This structural analysis supports the exploration of chloroacetamide derivatives for a range of scientific applications, from herbicides to pain management.
Herbicide Metabolism and Environmental Impact
Research on the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes, has provided critical data on the environmental and health-related aspects of these compounds. Studies have shown that these herbicides undergo complex metabolic pathways, potentially leading to carcinogenic effects, underscoring the importance of understanding the environmental and health implications of chloroacetamide derivatives (Coleman et al., 2000).
Antimicrobial and Antifungal Properties
The synthesis and characterization of novel chloroacetamide derivatives have led to the identification of compounds with significant antimicrobial and antifungal activities. These findings open up new avenues for the use of chloroacetamide compounds in combating microbial and fungal infections, highlighting their potential in developing new antimicrobial agents (Saravanan et al., 2010).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13-4-6-16(10-14(13)2)25-9-8-23-20(21(25)27)29-12-19(26)24-17-11-15(22)5-7-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVVURMVBUJDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)
![3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2728493.png)
![2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2728497.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)

![6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2728501.png)
![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728504.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)



